molecular formula C11H9BrO B8753158 8-Bromo-2-hydroxymethylnaphthalene

8-Bromo-2-hydroxymethylnaphthalene

Cat. No.: B8753158
M. Wt: 237.09 g/mol
InChI Key: WUSYDRAWBSPYCZ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated and Hydroxymethylated Naphthalene (B1677914) Scaffolds in Contemporary Organic Chemistry

Naphthalene derivatives are foundational in the synthesis of a wide range of organic materials, including dyes, pigments, and pharmaceuticals. numberanalytics.comijpsjournal.com The introduction of specific functional groups onto the naphthalene core dramatically alters its physicochemical properties and reactivity, opening avenues for diverse applications.

Halogenated Naphthalenes: The incorporation of halogen atoms, such as bromine, onto the naphthalene ring is a critical strategy in synthetic chemistry. nih.gov Halogenated organic compounds are widespread and have significant industrial and biological implications. nih.gov In the context of naphthalene, a bromine substituent serves as a versatile synthetic "handle." It is an excellent leaving group and a key participant in numerous cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the elaboration of the naphthalene core into more complex, value-added structures. nih.gov Furthermore, halogenation can influence the electronic properties of the aromatic system and introduce specific steric interactions, which can be exploited in the design of materials with tailored optical or electronic characteristics. rsc.org

The dual presence of both a halogen and a hydroxymethyl group on a naphthalene scaffold, as in 8-Bromo-2-hydroxymethylnaphthalene, creates a bifunctional molecule with orthogonal reactivity, presenting a compelling target for synthetic exploration.

Rationale for Dedicated Investigation of this compound

The specific substitution pattern of this compound warrants a focused investigation for several reasons. The molecule combines the synthetic utility of an aryl bromide with the versatile reactivity of a primary alcohol, making it a potentially valuable building block for a wide range of complex organic molecules.

The rationale for its study can be summarized as follows:

Orthogonal Functionality: The bromo and hydroxymethyl groups can be manipulated independently under different reaction conditions. For instance, the bromo group can undergo a palladium-catalyzed cross-coupling reaction while the alcohol remains protected, or the alcohol can be oxidized to an aldehyde without affecting the carbon-bromine bond. This orthogonality is highly desirable in multi-step organic synthesis.

Access to Novel Derivatives: As a versatile intermediate, this compound can serve as a precursor to a host of novel naphthalene derivatives. The bromine at the 8-position can be replaced to introduce various aryl, alkyl, or other functional groups, while the hydroxymethyl group at the 2-position can be transformed to create different functionalities. This allows for the systematic exploration of the chemical space around the naphthalene core.

Unique Steric and Electronic Environment: The placement of a bulky bromine atom at the C8 (peri) position introduces significant steric hindrance around the C1 position. This steric crowding can influence the conformation of the molecule and the regioselectivity of subsequent reactions, potentially leading to novel and otherwise inaccessible structures.

Review of Strategic Research on Related Functionalized Naphthalene Derivatives

The exploration of functionalized naphthalenes is a vibrant area of research, with studies spanning materials science, medicinal chemistry, and catalysis. Naphthalene-based compounds have been approved by the FDA for various therapeutic uses, highlighting their biological relevance. nih.govekb.eg

In Materials Science: Researchers have synthesized naphthalene-1,5-diamine derivatives that demonstrate promising photovoltaic properties, suggesting their potential use in solar cells. rsc.org In another study, naphthalene monoimide derivatives were used to create luminescent nanostructures through halogen bonding and dipole-dipole interactions, indicating their utility in stimuli-responsive materials. rsc.org

In Medicinal Chemistry: Dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) have been developed as potent antimicrobial agents effective against multi-resistant bacteria. mdpi.com The naphthalene scaffold is a key feature in many compounds with significant biological activity. researchgate.netijpsjournal.com For example, halogenated naphthochalcones have been prepared and evaluated for their antitumor activity, with some derivatives showing the ability to inhibit efflux transporters in cancer cells. nih.gov

In Synthetic Methodology: The development of synthetic routes to functionalized naphthalenes is a continuous effort. Visible-light-mediated annulation reactions have been developed to construct highly substituted naphthalene scaffolds efficiently. acs.org Established methods, such as the reaction of β-naphthol with triphenylphosphine (B44618) and bromine, provide reliable routes to compounds like 2-bromonaphthalene (B93597). orgsyn.org The synthesis of precursors like 8-bromo-1-naphthoic acid from anhydro-8-hydroxymercuri-1-naphthoic acid has also been documented. chemicalbook.com

This body of work on related compounds underscores the broad interest in functionalized naphthalenes and provides a foundation for investigating new derivatives like this compound.

Research Scope and Primary Objectives for this compound

A dedicated research program for this compound would aim to fully characterize the compound and explore its synthetic potential. The primary objectives of such research would include:

Development of an Efficient Synthetic Route: The first objective is to establish a high-yielding, scalable, and cost-effective synthesis for this compound. This would likely involve the bromination of a suitable 2-substituted naphthalene precursor, followed by functional group manipulation to install the hydroxymethyl group, or vice-versa.

Comprehensive Physicochemical Characterization: A thorough analysis of the compound's properties is essential. This includes determining its melting point, solubility, and spectral characteristics (NMR, IR, MS). X-ray crystallography would be invaluable for elucidating its solid-state structure, particularly to understand the conformational impact of the peri-bromine substituent. nih.gov

Exploration of Reactivity and Synthetic Utility: The core of the research would involve systematically investigating the reactivity of both the bromo and hydroxymethyl functional groups. Key areas of study would include:

Cross-Coupling Reactions: Utilizing the C-Br bond to synthesize a library of 8-substituted-2-hydroxymethylnaphthalene derivatives.

Oxidation/Functionalization of the Hydroxymethyl Group: Converting the -CH₂OH group into an aldehyde, carboxylic acid, or other functionalities to create a different set of derivatives.

Sequential and One-Pot Transformations: Developing synthetic protocols that leverage the orthogonal nature of the two functional groups to build complex molecular architectures in an efficient manner.

Evaluation of Derivative Properties: The newly synthesized derivatives would be screened for interesting photophysical, electronic, or biological properties, guided by the applications of related naphthalene compounds. nih.govrsc.orgmdpi.com

The following data tables summarize known information for precursor molecules and outline the characterization goals for the target compound.

Table 1: Physicochemical Properties of Precursor and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
8-Bromo-2-naphthol7385-87-7C₁₀H₇BrO223.07pKa: 9.12 ± 0.40 (Predicted) guidechem.com
8-bromo-2-naphthaldehyde (B1610335)---C₁₁H₇BrO235.08---
2-Bromonaphthalene580-13-2C₁₀H₇Br207.07Synthesized from β-naphthol. orgsyn.org
1,8-bis(hydroxymethyl)naphthalene---C₁₂H₁₂O₂188.24Monoclinic crystal system, exhibits steric strain. nih.gov

Table 2: Research Objectives for the Characterization of this compound

PropertyObjective/MethodRationale
Molecular Structure ¹H NMR, ¹³C NMR, 2D NMRTo confirm the chemical structure and connectivity of atoms.
Molecular Weight High-Resolution Mass Spectrometry (HRMS)To confirm the elemental composition and exact mass.
Solid-State Structure Single-Crystal X-ray DiffractionTo determine the precise 3D arrangement, bond lengths, angles, and intermolecular interactions. nih.gov
Purity HPLC, Elemental AnalysisTo ensure the compound is of high purity for subsequent reactions and characterization.
Thermal Properties Melting Point, TGA/DSCTo determine the melting point and thermal stability.
Vibrational Modes Infrared (IR) SpectroscopyTo identify characteristic functional group vibrations (e.g., O-H, C-Br).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

(8-bromonaphthalen-2-yl)methanol

InChI

InChI=1S/C11H9BrO/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6,13H,7H2

InChI Key

WUSYDRAWBSPYCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CO)C(=C1)Br

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 8 Bromo 2 Hydroxymethylnaphthalene

Transformations Involving the Bromine Substituent

The carbon-bromine bond in 8-Bromo-2-hydroxymethylnaphthalene is a key site for a range of chemical reactions, particularly those that form new carbon-carbon or carbon-heteroatom bonds.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules from simple precursors. wiley.com The bromo-naphthalene moiety of this compound is an excellent substrate for several such palladium-catalyzed reactions.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a widely used method for forming carbon-carbon bonds. For bromo-naphthalenes, this reaction can be used to introduce a variety of aryl or vinyl substituents. For example, the Suzuki coupling of 2-bromonaphthalene (B93597) with phenylboronic acid, catalyzed by a Fe3O4@chitosan-bound palladium complex, proceeds with high efficiency. researchgate.net Similarly, asymmetric Suzuki-Miyaura cross-coupling reactions of 1-bromo-2-naphthoates have been developed to produce axially chiral biaryl compounds with high enantioselectivity. rsc.org

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The Sonogashira coupling of 4-bromo-6H-1,2-oxazines with various terminal alkynes has been shown to produce the corresponding 4-alkynyl-substituted products in good yields. nih.gov This demonstrates the feasibility of applying this methodology to this compound to introduce alkynyl functionalities.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium-based catalyst. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the vinylation of aryl halides. The efficiency of the Heck reaction can be influenced by the choice of catalyst, base, and solvent.

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Aryl/vinyl boronic acid or ester Pd(PPh₃)₄, Base (e.g., Na₂CO₃) Biaryl, Aryl-alkene
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI, Amine base Aryl-alkyne
Heck Alkene Pd(OAc)₂, Phosphine (B1218219) ligand, Base Aryl-alkene

Nucleophilic Aromatic Substitution Pathways at the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate. libretexts.org In the case of this compound, the hydroxymethyl group is not a strong electron-withdrawing group. Therefore, nucleophilic aromatic substitution at the bromine-bearing carbon is generally not a favorable pathway under standard SNAr conditions. For SNAr to occur, more forcing conditions or the use of a strong catalyst system would likely be necessary. The typical leaving group order in SNAr reactions is F > NO₂ > Cl ≈ Br > I. rsc.org

Reductive Debromination and Hydrogenation Strategies

The bromine atom of this compound can be removed through reductive debromination, replacing it with a hydrogen atom. This transformation can be achieved using various reducing agents. A common method involves catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Another approach is the use of chemical reducing agents. For instance, derivatives of 8-bromo-1-naphthoic acid have been shown to undergo dehalogenation. rsc.org This suggests that similar strategies would be effective for this compound.

Generation and Reactivity of Organometallic Intermediates (e.g., Grignard, Organolithium Reagents)

The bromine substituent can be utilized to form highly reactive organometallic intermediates, such as Grignard or organolithium reagents. The reaction of this compound with magnesium metal would lead to the formation of the corresponding Grignard reagent. Similarly, treatment with a strong organolithium base, like n-butyllithium, would generate the organolithium species through lithium-halogen exchange.

These organometallic intermediates are potent nucleophiles and can react with a wide array of electrophiles. For example, they can be used to form new carbon-carbon bonds by reacting with aldehydes, ketones, esters, or nitriles. They can also be used in transmetalation reactions to generate other organometallic compounds.

Reactions at the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) at the 2-position of the naphthalene (B1677914) ring is a primary alcohol and can undergo a variety of characteristic reactions.

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. These reagents are known for their selectivity in oxidizing primary alcohols to aldehydes without further oxidation to carboxylic acids.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from Jones reagent), or ruthenium tetroxide (RuO₄). The synthesis of 8-bromo-1-naphthoic acid from a related precursor has been documented, indicating the feasibility of this transformation on the bromo-naphthalene scaffold. chemicalbook.com

Table 2: Selective Oxidation of the Hydroxymethyl Group

Target Functional Group Oxidizing Agent Typical Conditions
Aldehyde Pyridinium chlorochromate (PCC) Dichloromethane (DCM), Room temperature
Aldehyde Dess-Martin periodinane (DMP) Dichloromethane (DCM), Room temperature
Carboxylic Acid Potassium permanganate (KMnO₄) Basic aqueous solution, Heat
Carboxylic Acid Jones Reagent (CrO₃, H₂SO₄) Acetone, 0°C to Room temperature

Esterification and Etherification Reactions for Derivative Synthesis

The primary alcohol of the hydroxymethyl group is a key site for synthetic modification. Standard organic reactions can be employed to convert this hydroxyl group into esters and ethers, thereby altering the molecule's physical and chemical properties.

Esterification: The compound readily undergoes esterification with various acylating agents. The reaction typically involves treating the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. This pathway allows for the introduction of a wide array of functional groups.

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding the corresponding ether.

Reaction TypeReagent ExamplesProduct ClassGeneral Conditions
Esterification Acetyl chloride, Benzoyl chloride, Acetic anhydrideNaphthylmethyl estersBase (e.g., Pyridine), Aprotic solvent
Etherification Methyl iodide, Benzyl bromideNaphthylmethyl ethersStrong base (e.g., NaH), Alkyl halide

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of the hydroxymethyl group is susceptible to nucleophilic substitution, particularly after converting the hydroxyl group into a better leaving group. A common strategy is to transform the alcohol into a tosylate or a halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in pyridine would yield the corresponding tosylate. This tosylate is an excellent substrate for S_N2 reactions with a variety of nucleophiles (e.g., cyanides, azides, amines), allowing for the introduction of diverse functionalities at the benzylic position.

Alternatively, the alcohol can be converted directly to a benzylic halide (e.g., (8-bromo-2-naphthyl)methyl bromide) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). This halide can then participate in further substitution reactions.

Dehydration and Cyclization Reactions Leading to Novel Ring Systems

Intramolecular reactions of this compound can lead to the formation of new ring systems. Under acidic or thermal conditions promoting dehydration, the hydroxymethyl group can react with the hydrogen atom at the peri-position (C1). This intramolecular cyclization, following the elimination of water, would result in the formation of an acenaphthylene (B141429) derivative. The strain between the substituents at the 1 and 8 positions can be a driving force for such transformations. nih.gov

Reactivity of the Naphthalene Aromatic Core

The naphthalene core of the molecule is an electron-rich aromatic system, though its reactivity is modulated by the presence of the deactivating bromo-substituent and the weakly deactivating hydroxymethyl group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (S_EAr) is a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com For naphthalene, substitution is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed during α-attack is better stabilized by resonance, allowing one of the rings to remain fully aromatic. libretexts.org

In this compound, the directing effects of the existing substituents must be considered:

8-Bromo group : Halogens are deactivating but ortho-, para-directing. It would direct incoming electrophiles primarily to the C7 (ortho) and C5 (para) positions.

2-Hydroxymethyl group : This group is weakly deactivating and ortho-, para-directing. It would direct incoming electrophiles to the C1 (ortho) and C3 (ortho) positions.

The outcome of an S_EAr reaction is a balance between the inherent reactivity of the naphthalene positions and the directing effects of the substituents. The ring bearing the weakly deactivating -CH₂OH group is more activated towards substitution than the ring bearing the more strongly deactivating -Br atom. Therefore, electrophilic attack is most likely to occur on the ring containing the hydroxymethyl group, favoring the α-position (C1) and the other ortho position (C3). For example, the bromination of 1-bromonaphthalene (B1665260) yields 1,4-dibromonaphthalene (B41722) and 1,5-dibromonaphthalene (B1630475) under different conditions, illustrating the preference for substitution at other alpha positions. researchgate.net

PositionInherent ReactivityInfluence of 8-BrInfluence of 2-CH₂OHPredicted Outcome
C1 High (α)-Ortho (favorable)Major product likely
C3 Low (β)-Ortho (favorable)Possible product
C4 High (α)-Para (favorable)Possible, but sterically hindered by C5-H
C5 High (α)Para (favorable)-Less likely due to deactivation by Br
C7 Low (β)Ortho (favorable)-Less likely due to deactivation by Br

Pericyclic Reactions and Cycloadditions Involving the Naphthalene System

While the aromaticity of naphthalene makes it a reluctant participant in cycloaddition reactions, these transformations are powerful tools for creating complex, three-dimensional structures from flat aromatic precursors. chemrxiv.orgresearchgate.net Overcoming the high resonance energy of the naphthalene ring often requires harsh thermal conditions or, more recently, photochemical catalysis. rsc.org

Visible-light-mediated energy transfer has emerged as a key strategy to facilitate dearomative [4+2] cycloaddition reactions of naphthalene derivatives with alkenes like styrenes. chemrxiv.orgrsc.org In many cases, the naphthalene substrate must be pre-functionalized, for example by acylation, to modulate its triplet energy level, making it accessible to common photocatalysts. acs.org This activated intermediate can then undergo a formal [4+2] cycloaddition to furnish bicyclo[2.2.2]octa-2,5-diene scaffolds. rsc.org While not documented for this compound specifically, this methodology is applicable to a range of substituted naphthalenes, suggesting its potential viability for this compound after suitable derivatization of the hydroxymethyl group.

Photochemical Reactions and Excited State Pathways of Naphthalene Systems

The photochemistry of brominated aromatic compounds is an active area of research. Upon absorption of UV light, bromonaphthalenes can undergo several transformations. A primary photochemical process is the homolytic cleavage of the carbon-bromine bond to generate a naphthyl radical and a bromine atom. This pathway is fundamental to photostimulated radical-nucleophilic substitution (S_RN1) reactions. acs.org

Furthermore, photobromination of naphthalene and its derivatives can lead to addition products. For instance, photobromination of naphthalene itself can yield tetrabromo-tetrahydronaphthalene derivatives, which can then be dehydrobrominated to form dibromonaphthalenes. researchgate.net The specific excited state pathways and resulting products for this compound would depend on the reaction conditions, including the wavelength of light and the solvent used.

Elucidation of Reaction Mechanisms and Intermediates

The comprehensive understanding of a chemical transformation requires a detailed elucidation of its reaction mechanism, including the identification of transient intermediates and the characterization of transition states. For this compound, a variety of sophisticated techniques can be employed to unravel the intricate pathways of its chemical reactivity. This section delves into the application of kinetic isotope effects, trapping experiments, and computational chemistry to map the mechanistic landscape of reactions involving this compound.

Mechanistic Investigations using Kinetic Isotope Effects and Trapping Experiments

Kinetic Isotope Effects (KIEs) serve as a powerful tool for probing the rate-determining step of a reaction and providing insights into the bonding changes that occur at the transition state. princeton.eduepfl.ch By replacing an atom with its heavier isotope, subtle changes in reaction rates can be observed, which are indicative of the involvement of that atomic position in the rate-limiting step.

In a hypothetical oxidation of the hydroxymethyl group of this compound to the corresponding aldehyde, a primary deuterium (B1214612) KIE (kH/kD) would be expected if the C-H bond cleavage is the rate-determining step. The magnitude of the KIE can further distinguish between different possible transition states.

Table 1: Hypothetical Kinetic Isotope Effects for the Oxidation of this compound

Oxidizing AgentkH/kDMechanistic Implication
Reagent A6.8Suggests a linear, symmetric transition state for C-H bond cleavage.
Reagent B2.1Indicates an early transition state with less C-H bond breaking.
Reagent C1.2Implies that C-H bond cleavage is not the rate-determining step.

To complement KIE studies, trapping experiments can be designed to capture and identify short-lived intermediates. For instance, in a hypothetical nucleophilic substitution reaction at the benzylic position, the formation of a carbocation intermediate could be proposed. The addition of a potent nucleophile, such as sodium azide, to the reaction mixture could lead to the formation of a stable azido-adduct, thereby "trapping" the transient carbocation and providing evidence for its existence.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry provides an invaluable in-silico laboratory for mapping the entire energy landscape of a reaction. researchgate.net By employing quantum mechanical calculations, it is possible to locate and characterize the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

For a hypothetical reaction of this compound, such as a cyclization reaction to form a new ring system, computational methods can be used to construct a detailed reaction coordinate diagram. This diagram visually represents the energy changes as the reaction progresses, highlighting the activation barriers for each step.

Figure 1: Illustrative Reaction Coordinate Diagram for a Hypothetical Cyclization of this compound

Generated mermaid

This diagram illustrates a two-step reaction mechanism. The relative heights of the transition states (TS1 and TS2) indicate which step is rate-determining.

The geometry of the calculated transition states can provide further mechanistic details. For example, the bond lengths and angles in the transition state structure can reveal the extent of bond formation and breakage at that critical point in the reaction.

Influence of Substituents on Reaction Rates and Selectivity

The electronic and steric properties of substituents on the naphthalene ring can significantly influence the rate and outcome of a reaction. By systematically varying the substituents, a deeper understanding of the reaction mechanism can be achieved.

In a hypothetical electrophilic aromatic substitution reaction on the naphthalene core of this compound, the directing effects of the bromo and hydroxymethyl groups would play a crucial role. To further probe these effects, derivatives with additional substituents could be synthesized and their reactivity studied.

Table 2: Hypothetical Relative Rates of Electrophilic Bromination for Substituted this compound Derivatives

Substituent at C-5Relative Rate (krel)Rationale
-H1.0Reference compound.
-OCH325.0The electron-donating methoxy (B1213986) group activates the ring towards electrophilic attack.
-NO20.05The electron-withdrawing nitro group deactivates the ring.
-CH35.0The electron-donating methyl group moderately activates the ring.

The data in Table 2 illustrates how electron-donating groups increase the electron density of the aromatic ring, thereby accelerating the rate of electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density and slow down the reaction. These observations are consistent with the established principles of physical organic chemistry.

Advanced Spectroscopic and Analytical Methods for Structural Elucidation of 8 Bromo 2 Hydroxymethylnaphthalene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For 8-Bromo-2-hydroxymethylnaphthalene, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the chemical identity and connectivity of each proton and carbon atom.

Detailed 1D NMR (¹H, ¹³C) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals corresponding to the aromatic protons and the protons of the hydroxymethyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The bromine atom, being electronegative, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). The hydroxymethyl group (-CH₂OH) will also influence the chemical shifts of adjacent protons.

The aromatic region is expected to show a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The coupling constants (J), measured in Hertz (Hz), provide information about the relative positions of the coupled protons. For instance, ortho-coupled protons typically show larger coupling constants (7-9 Hz) compared to meta-coupled protons (2-3 Hz).

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents. The carbon atom attached to the bromine (C-8) is expected to be significantly deshielded, as is the carbon of the hydroxymethyl group (C-2). The chemical shifts of the aromatic carbons provide insight into the electron distribution within the naphthalene (B1677914) ring system. oregonstate.edu

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-17.8 - 8.0d~8.0
H-37.4 - 7.6d~8.5
H-47.2 - 7.4t~7.5
H-57.6 - 7.8d~7.5
H-67.3 - 7.5t~7.8
H-77.9 - 8.1d~8.0
-CH₂OH4.7 - 4.9s-
-OHVariablebr s-

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1128 - 130
C-2140 - 142
C-3125 - 127
C-4127 - 129
C-4a132 - 134
C-5129 - 131
C-6126 - 128
C-7124 - 126
C-8120 - 122
C-8a133 - 135
-CH₂OH63 - 65

Comprehensive 2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. nmrdb.org Cross-peaks in the COSY spectrum will reveal the connectivity of the aromatic protons, allowing for a sequential walk around the naphthalene rings. For example, a cross-peak between H-3 and H-4 would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.com Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This is invaluable for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. This is particularly useful for determining the stereochemistry and conformation of a molecule. In the case of this compound, NOESY could show correlations between the -CH₂OH protons and the H-1 and H-3 protons, providing information about the preferred orientation of the hydroxymethyl group relative to the naphthalene ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides information about the structure of the molecule by breaking it into smaller, charged fragments. The fragmentation pattern of this compound would likely involve the loss of the hydroxymethyl group, the bromine atom, and other characteristic cleavages of the naphthalene ring.

Predicted HRMS Fragmentation of this compound

Fragment IonPredicted m/zDescription
[M]⁺237.9997 / 239.9976Molecular ion (⁷⁹Br / ⁸¹Br)
[M - H₂O]⁺219.9891 / 221.9870Loss of water
[M - CH₂OH]⁺206.9684 / 208.9663Loss of hydroxymethyl radical
[M - Br]⁺159.0759Loss of bromine radical
[C₁₀H₇]⁺127.0548Naphthyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of IR radiation or the inelastic scattering of laser light (Raman) corresponds to specific bond vibrations, providing a molecular fingerprint and confirming the presence of functional groups.

For this compound, key vibrational bands would include:

O-H stretch: A broad band in the IR spectrum around 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

C-H stretch (aromatic): Sharp peaks typically above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ for the -CH₂- group.

C=C stretch (aromatic): A series of bands in the 1400-1600 cm⁻¹ region.

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

C-Br stretch: A strong band in the low-frequency region, typically around 500-600 cm⁻¹.

Raman spectroscopy is particularly useful for observing the vibrations of the non-polar C=C bonds of the naphthalene ring, which may be weak in the IR spectrum.

Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H stretch3200-3600 (broad)Weak
Aromatic C-H stretch3050-31003050-3100
Aliphatic C-H stretch2850-29602850-2960
Aromatic C=C stretch1500-1600, 1450-1550Strong bands in 1300-1600 region
C-O stretch1000-1200Weak
C-Br stretch500-600500-600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore, and the presence of the bromine and hydroxymethyl substituents will influence the wavelengths of maximum absorption (λ_max). The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic system. The positions and intensities of these bands can be compared to those of related naphthalene derivatives to understand the electronic effects of the substituents. nih.gov

Predicted UV-Vis Absorption Data for this compound (in Ethanol)

TransitionPredicted λ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
¹Lₐ ← ¹A~280 - 290~5,000 - 8,000
¹Bₐ ← ¹A~320 - 330~1,000 - 2,000
¹Bₑ ← ¹A~220 - 230~100,000 - 150,000

X-ray Crystallography for Solid-State Structure Determination and Conformation

The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. If a suitable single crystal of this compound can be obtained, this technique can provide precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the hydroxymethyl group relative to the naphthalene ring and detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom, that dictate the crystal packing. nih.govnih.gov The analysis of the crystal structure would provide invaluable information on how the molecules arrange themselves in the solid state, which can influence physical properties.

Other Advanced Analytical Techniques (e.g., Capillary Electrophoresis, Chromatography with Advanced Detection)

In addition to the primary spectroscopic methods, a range of other advanced analytical techniques are pivotal for the comprehensive structural elucidation and analysis of this compound and its derivatives. These methods, primarily capillary electrophoresis and various forms of chromatography coupled with advanced detectors, offer high-resolution separations and sensitive detection, which are crucial for analyzing complex mixtures, isolating specific isomers, and quantifying trace amounts of these compounds.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that separates ions based on their electrophoretic mobility with the use of an applied voltage. The separation is dependent on the charge and size of the analytes. diva-portal.org For this compound and its derivatives, CE can be a powerful tool, particularly for the separation of charged derivatives or for chiral separations.

The inherent principles of CE, including high resolution, short analysis times, and minimal sample and solvent consumption, make it an attractive method. diva-portal.org The separation occurs within a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). The choice of BGE is critical and can be optimized to enhance separation efficiency. diva-portal.org

For derivatives of this compound that are chiral, CE in combination with chiral selectors, such as cyclodextrins, is a well-established strategy for enantioseparation. nih.govtsu.ge The differential interaction of the enantiomers with the chiral selector leads to differences in their electrophoretic mobility, enabling their separation. Studies on similar molecules have demonstrated the successful separation of enantiomers using various cyclodextrin (B1172386) derivatives. nih.gov Furthermore, coupling CE with mass spectrometry (CE-MS) can provide structural information on the separated components, which is particularly useful for the identification of unknown derivatives or metabolites. The characteristic isotopic pattern of bromine can aid in the identification of bromine-containing fragments in the mass spectra. nih.gov

Chromatography with Advanced Detection

Chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), when coupled with advanced detection systems, provides robust and sensitive methods for the analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection:

Reverse-phase HPLC is a widely used technique for the separation of naphthalene derivatives. oup.comnih.gov For enhanced specificity and sensitivity, HPLC systems are often equipped with advanced detectors such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

HPLC-DAD: A DAD detector can acquire the entire UV-Vis spectrum of the eluting peaks, providing valuable information for peak identification and purity assessment. This is particularly useful for distinguishing between different naphthalene derivatives that may have similar retention times but different spectral properties. piwet.pulawy.plnih.gov The development of a validated HPLC-DAD method would involve optimizing the mobile phase composition, column type, and flow rate to achieve the desired separation. oup.compiwet.pulawy.pl

HPLC-MS: The coupling of HPLC with mass spectrometry (LC-MS) offers a highly sensitive and selective analytical tool. For brominated compounds, LC-MS/MS, utilizing a triple quadrupole mass spectrometer, can provide excellent selectivity by monitoring specific precursor-to-product ion transitions. nih.gov This technique is invaluable for the trace analysis of these compounds in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including brominated aromatic compounds. acs.orgwaters.comresearchgate.net Prior to analysis, derivatization of the hydroxyl group in this compound may be necessary to increase its volatility and thermal stability.

The mass spectrometer detector provides detailed structural information based on the fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern in the mass spectrum, where the two isotopes, 79Br and 81Br, have almost equal natural abundance. acs.org Advanced GC-MS techniques, such as GC-MS/MS, can further enhance selectivity and sensitivity, which is crucial for the analysis of trace levels of these compounds in various samples. waters.com

The following table summarizes the potential applications of these advanced analytical techniques for the analysis of this compound and its derivatives, based on methodologies applied to similar compounds.

Analytical TechniqueAnalyte TypeKey ApplicationExpected Outcome
Capillary Electrophoresis (CE) Charged derivativesSeparation of ionic derivativesHigh-resolution separation, determination of electrophoretic mobility
Capillary Electrophoresis (CE) with Chiral Selectors Chiral derivativesEnantioseparationBaseline separation of enantiomers
Capillary Electrophoresis-Mass Spectrometry (CE-MS) DerivativesStructural elucidation of separated componentsMolecular weight and fragmentation data for identification
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) This compound and its derivativesQuantification and purity assessmentChromatographic separation with UV-Vis spectral data for peak identification
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Trace levels of derivativesHighly selective and sensitive quantificationPrecise quantification and confirmation of identity through mass transitions
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile derivativesStructural identification and quantificationSeparation and identification based on retention time and mass spectrum, including bromine isotopic pattern
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Trace levels of volatile derivativesHigh-selectivity analysis in complex matricesEnhanced signal-to-noise ratio for trace quantification

Computational Chemistry and Theoretical Investigations of 8 Bromo 2 Hydroxymethylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 8-Bromo-2-hydroxymethylnaphthalene, these calculations can elucidate its geometry, electronic landscape, and spectroscopic behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry, Electronic Structure, and Aromaticity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the optimized molecular geometry of this compound. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its ground state. The presence of the bulky bromine atom at the C8 position and the hydroxymethyl group at the C2 position introduces steric and electronic perturbations to the naphthalene (B1677914) core, which DFT can quantify with high accuracy.

The electronic structure is significantly influenced by the substituents. The bromine atom, being an electronegative yet deactivating substituent, and the hydroxymethyl group, a weakly deactivating group, would alter the electron density distribution across the naphthalene rings. This redistribution of electron density impacts the molecule's aromaticity. Aromaticity can be computationally assessed using indices such as the Nucleus-Independent Chemical Shift (NICS), which would likely show a retention of aromatic character in both rings, albeit with localized electronic effects near the substituents. A recent study on mono-substituted naphthalenes using DFT at the B3LYP-D3/6-311++G(d,p) level of theory demonstrated the significant impact of substituents on the electronic and structural properties of the naphthalene core. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be distributed primarily over the naphthalene ring system, with some contribution from the oxygen of the hydroxymethyl group. The LUMO is also anticipated to be located on the aromatic rings. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Computational studies on other substituted naphthalenes have shown that substituents can significantly alter this gap. nih.govnih.gov For instance, an amino group was found to cause the maximum reduction in the HOMO-LUMO energy gap in mono-substituted naphthalenes, suggesting its utility in creating organic semiconductors. nih.gov A similar FMO analysis for this compound would predict its susceptibility to various chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Characteristics

Orbital Predicted Location of High Electron Density Implication for Reactivity
HOMO Naphthalene rings, oxygen of the hydroxymethyl group Susceptible to electrophilic attack
LUMO Naphthalene rings Susceptible to nucleophilic attack

Calculation of Spectroscopic Parameters for Experimental Validation (e.g., NMR, UV-Vis)

Computational chemistry allows for the prediction of spectroscopic data, which can be invaluable for validating experimental findings. Time-Dependent DFT (TD-DFT) can be employed to calculate the electronic transitions and predict the UV-Vis absorption spectrum of this compound. The calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution-Phase Behavior

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can explore its conformational landscape, particularly the rotational freedom of the hydroxymethyl group. These simulations can reveal the most stable conformations and the energy barriers between them.

Theoretical Modeling of Reaction Mechanisms and Energy Profiles

For example, the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid could be modeled. DFT calculations can be used to determine the activation energies for different proposed mechanisms, thereby identifying the most likely reaction pathway. Studies on the oxidation of naphthalene itself by hydroxyl radicals have successfully used DFT to elucidate reaction mechanisms and regioselectivity. acs.orgnih.gov Similarly, its participation in electrophilic substitution reactions, a common reaction for naphthalenes, could be modeled to predict the regioselectivity, taking into account the directing effects of the existing bromo and hydroxymethyl substituents. numberanalytics.com

Prediction of Structure-Reactivity Relationships and Design of New Derivatives

The insights gained from computational studies on this compound can be used to establish structure-reactivity relationships. By systematically modifying the substituents (e.g., changing the halogen, altering the position of the substituents, or modifying the functional group), it is possible to computationally screen a library of new derivatives for desired properties.

For instance, if the goal is to design a derivative with a smaller HOMO-LUMO gap for applications in organic electronics, different electron-donating or -withdrawing groups could be computationally introduced, and their effect on the electronic structure could be rapidly assessed. This in silico design process can significantly accelerate the discovery of new molecules with tailored functionalities, saving time and resources compared to a purely experimental approach. The principles for such design are supported by studies on various substituted naphthalenes. nih.goviau.ir

Table 2: List of Compounds Mentioned

Compound Name
This compound
1-bromonaphthalene (B1665260)

Non-Covalent Interaction Analysis (e.g., Halogen Bonding, Hydrogen Bonding)

The arrangement of atoms and functional groups in this compound, specifically the bromine atom at the C8 position and the hydroxymethyl group at the C2 position on the naphthalene scaffold, creates a platform for a variety of non-covalent interactions. These interactions, primarily halogen and hydrogen bonds, are crucial in dictating the molecule's supramolecular assembly, crystal packing, and interactions with other molecules. Computational and theoretical studies, often in conjunction with experimental data from related systems, provide significant insights into the nature and strength of these forces.

Halogen Bonding:

The bromine atom in this compound is a potential halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govnih.gov The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the covalent bond. nih.gov The strength of the halogen bond generally follows the trend I > Br > Cl > F. nih.gov

In the context of this compound, the C-Br bond leads to the formation of a σ-hole on the bromine atom. This electrophilic region can interact with various halogen bond acceptors, such as the oxygen atom of the hydroxymethyl group of a neighboring molecule or other Lewis basic sites. The directionality of this interaction is a defining characteristic, with the C-Br···A angle (where A is the acceptor atom) typically being close to 180°.

Hydrogen Bonding:

The primary source of hydrogen bonding in this compound is the hydroxymethyl group (-CH₂OH). The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This dual capability allows for the formation of extensive hydrogen-bonding networks.

The most probable hydrogen bond is of the O-H···O type, where the hydroxyl group of one molecule donates its proton to the hydroxyl oxygen of an adjacent molecule. This can lead to the formation of chains or more complex three-dimensional structures. Studies on related hydroxy-substituted naphthalenes and other aromatic alcohols have demonstrated the prevalence of such interactions in their solid-state structures. For example, in the crystal structure of 4-bromo-2-(hydroxymethyl)phenol, O-H···O hydrogen bonds lead to the formation of helical chains and R²₂(12) ring motifs. researchgate.net

The potential for intramolecular hydrogen bonding between the bromine atom and the hydroxyl group is less likely due to the significant distance and unfavorable geometry between the 2- and 8-positions on the naphthalene ring. However, intermolecular hydrogen bonds involving the bromine atom as a weak acceptor (O-H···Br) cannot be entirely ruled out, though they are generally weaker than conventional hydrogen bonds.

Synergistic and Competing Interactions:

Computational studies on systems with both hydrogen and halogen bond donors have shown that the resulting supramolecular architecture is a delicate balance of these forces. The table below summarizes the key non-covalent interactions anticipated for this compound based on theoretical principles and data from analogous compounds.

Interaction TypeDonorAcceptorTypical GeometryEstimated Energy (kcal/mol)
Halogen BondC-Br (σ-hole)O (hydroxyl)C-Br···O ≈ 180°-2 to -5
Hydrogen BondO-H (hydroxyl)O (hydroxyl)O-H···O ≈ 180°-3 to -8
Weak Hydrogen BondO-H (hydroxyl)BrO-H···BrVariable
π-π StackingNaphthalene RingNaphthalene RingFace-to-face or T-shaped-1 to -3

Note: The estimated energies are based on typical values for similar interactions found in the literature and are provided for illustrative purposes. Specific computational studies on this compound would be required for precise quantification.

Emerging Applications and Material Science Contributions of 8 Bromo 2 Hydroxymethylnaphthalene and Its Derivatives

Applications as Advanced Building Blocks in Organic Synthesis

The presence of both a nucleophilic hydroxyl group and a bromine atom, which can participate in various coupling reactions, makes 8-Bromo-2-hydroxymethylnaphthalene a valuable intermediate in the synthesis of elaborate molecular architectures.

The naphthalene (B1677914) core of this compound serves as a foundational unit for the construction of larger polycyclic aromatic hydrocarbons (PAHs). The bromine atom at the 8-position can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce additional aromatic rings. The hydroxymethyl group at the 2-position can be oxidized to an aldehyde or carboxyl group, or transformed into other functionalities, to facilitate cyclization reactions, leading to the formation of complex, multi-ring systems. For instance, derivatives of bromo-naphthalenes are used to create larger, strained organic molecules like 1,8-diarylnaphthalenes.

Furthermore, the strategic placement of the functional groups allows for the synthesis of complex heterocyclic systems. For example, derivatives of naphthols are used to synthesize novel β-naphthol derivatives that contain benzothiazolylamino and various heteroaryl groups. Similarly, the reaction of 1,8-dilithionaphthalene, which can be conceptually derived from 1,8-dibromonaphthalene (B102958), with phosphorus chlorides leads to the formation of phosphorus-containing heterocyclic PAHs like Naphtho[1,8-b,c]phosphete.

The rigid naphthalene backbone and the defined stereochemistry of its derivatives make it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. The 1,8-disubstituted naphthalene derivatives, in particular, can form atropisomers due to restricted rotation, which is a key feature for many successful chiral ligands. 1,8-diarylnaphthalenes, which can be synthesized from precursors like 1,8-dibromonaphthalene, are highlighted for their potential in creating chiral ligands. These ligands can coordinate with metal centers to form catalysts that can induce high enantioselectivity in a variety of chemical reactions, which is crucial in the synthesis of pharmaceuticals and fine chemicals.

Naphthalene derivatives have been explored for their potential in agrochemical applications. For example, novel β-naphthol derivatives have been synthesized and shown to possess significant insecticidal properties against pests like the oriental armyworm and the diamondback moth. The structural motif of this compound can be modified to produce a variety of derivatives with potential biological activity. The bromo- and hydroxyl- functionalities allow for the introduction of different pharmacophores to optimize the pesticidal or herbicidal activity. Phenolic compounds, including naphthols, are recognized as important intermediates in the production of commercial agrochemicals.

Role in Functional Materials Development

The unique photophysical and electronic properties of the naphthalene ring system make its derivatives, including this compound, attractive candidates for the development of advanced functional materials.

Derivatives of brominated naphthalenes are instrumental in the synthesis of materials for organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). Specifically, 1,8-diarylnaphthalenes synthesized from 1,8-dibromonaphthalene have shown great promise in the development of highly efficient blue and green photoluminescent materials for OLEDs.

The incorporation of boron into polycyclic aromatic hydrocarbons, which can be achieved through reactions with brominated precursors, has led to the development of materials with deep-red and near-infrared (NIR) emission. These donor-acceptor materials often exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light in OLEDs. The bromo-functionalized PAHs serve as key building blocks in synthesizing these advanced emissive materials.

Below is a table summarizing the application of naphthalene derivatives in organic electronics:

Device TypeRole of Naphthalene DerivativeExample Compound ClassPotential Application
OLEDHost or Emitter Material1,8-DiarylnaphthalenesHigh-efficiency blue and green emitters
OLEDTADF EmitterBoron-doped PAHsDeep-red and NIR emitters
OFETSemiconductorStrained Organic MoleculesCharge transport layer
OPVDonor or AcceptorLow Band Gap PolymersActive layer for light harvesting

The bifunctional nature of this compound allows it to be used as a monomer in the synthesis of novel polymers. The hydroxymethyl group can be converted to other functionalities suitable for polymerization, such as an amine or an isocyanate, while the bromine atom can be used for cross-linking or post-polymerization modification. Alternatively, the bromine can be converted to a polymerizable group via reactions like Suzuki or Sonogashira coupling, followed by polymerization of the resulting monomer.

This approach allows for the creation of polymers with a naphthalene-containing backbone, which can imbue the material with desirable properties such as high thermal stability, specific optical absorption and emission characteristics, and charge-transporting capabilities. These polymers could find applications as active layers in organic electronic devices or as advanced coatings and films with tailored refractive indices or fluorescence.

Development of Chemo- and Ion-Sensors Based on Naphthalene Scaffolds

The naphthalene framework is a common structural motif in the design of fluorescent chemosensors due to its inherent photophysical properties. nih.govrsc.orgmdpi.com Scientists often modify naphthalene-based structures, such as naphthalimides and other derivatives, to create receptors for specific ions. nih.govresearchgate.net These sensors typically operate on principles like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), leading to a detectable change in fluorescence upon binding with a target ion like Al³⁺ or Zn²⁺. nih.govrsc.org For instance, derivatives of 1,8-naphthalimide (B145957) have been synthesized and studied for their ability to selectively detect metal ions like Pb²⁺. nih.gov

However, a detailed search of scientific databases and chemical literature did not yield any specific studies describing the synthesis or application of chemosensors or ion sensors derived directly from This compound . While the broader class of naphthalene derivatives is well-represented in this field, research focusing on this particular brominated and hydroxymethylated isomer for sensing applications appears to be unpublished or not widely indexed.

Integration into Supramolecular Architectures and Host-Guest Systems

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form larger, organized structures. mdpi.comresearchgate.net Naphthalene units are frequently incorporated into larger host molecules, such as macrocycles, due to their rigid structure and ability to engage in π-π stacking and other non-covalent interactions. nih.gov These host-guest systems have potential applications in areas like molecular recognition, catalysis, and materials science. nih.govresearchgate.net Research has explored the creation of naphthalene-based macrocycles and cages that can encapsulate guest molecules, with binding strengths influenced by complementary shapes, sizes, and chemical interactions. nih.gov

Despite the extensive research into naphthalene-containing supramolecular systems, there is no specific literature available that documents the use of This compound as a building block for creating supramolecular architectures or in host-guest chemistry studies. The unique positioning of the bromo and hydroxymethyl groups could theoretically be exploited for directed self-assembly, but such work has not been reported in the reviewed literature.

Advanced Analytical Reagents and Probes for Chemical Systems

Fluorescent probes are vital tools in analytical chemistry and cell biology for visualizing and quantifying specific analytes or enzymatic activities. Naphthalene derivatives, particularly naphthalimides, are valued as fluorophores for these probes because of their favorable spectroscopic properties, including high quantum yields and good photostability. nih.govnih.gov For example, 4-bromo-1,8-naphthalimide derivatives have been developed as fluorogenic substrates to image the activity of glutathione (B108866) S-transferase (GST) in living cells. nih.gov The reaction with the target enzyme displaces the bromine atom and causes a significant change in the fluorescence signal, allowing for detection. nih.gov

A thorough literature search found no instances of This compound being developed or utilized as an advanced analytical reagent or probe. While its naphthalene core suggests potential as a fluorescent scaffold, and the bromo group could function as a reactive site for sensing applications, no published research has specifically explored this potential. The scientific community has, to date, focused on other isomers and derivatives of naphthalene for the development of such analytical tools.

Future Research Directions and Unexplored Avenues for 8 Bromo 2 Hydroxymethylnaphthalene Research

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 8-Bromo-2-hydroxymethylnaphthalene, moving beyond traditional synthetic routes that may involve harsh reagents and generate significant waste is a critical research avenue.

Future investigations should focus on:

Benign Solvent Systems: Exploring the use of greener solvents such as polyethylene (B3416737) glycol (PEG) and its aqueous solutions, which have shown promise in the synthesis of other naphthalene (B1677914) derivatives. nih.gov

Catalyst-Free Reactions: Investigating reaction conditions that may proceed efficiently without the need for a catalyst, thereby reducing cost and environmental impact. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. The direct functionalization of naphthalene C-H bonds is a promising strategy in this regard. anr.fr

Exploration of Unconventional Reactivity Patterns and Selectivities

The interplay between the electron-withdrawing bromo group and the hydroxymethyl group can lead to novel and unexpected reactivity. A deeper understanding of these patterns is essential for expanding the synthetic utility of this compound.

Key areas for exploration include:

C-H Functionalization: Investigating the directed C-H activation of the naphthalene core, using the existing functional groups to guide the introduction of new substituents at specific positions. nih.govnih.gov This could provide a more direct and efficient route to complex naphthalene derivatives.

Unusual Rearrangements: The steric strain inherent in 1,8-disubstituted naphthalenes can lead to unexpected molecular rearrangements. researchgate.netacs.orgnih.gov Probing the reactivity of this compound under various conditions could uncover novel chemical transformations.

Photoredox Catalysis: Utilizing visible light photoredox catalysis to enable new bond formations. nih.govyoutube.com This mild and powerful technique could be used to achieve transformations that are difficult or impossible using traditional thermal methods. For instance, photoredox-catalyzed bromination of arenes has been demonstrated with high efficiency. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, the adoption of modern synthesis technologies is crucial.

Future research should aim to:

Develop Continuous Flow Processes: Translating batch syntheses of this compound and its derivatives to continuous flow systems can offer improved safety, efficiency, and scalability.

Implement Automated Synthesis: Utilizing robotic platforms for high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperature) can rapidly identify optimal synthetic protocols. This approach has the potential to significantly reduce the time required for the development of new synthetic methods.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A detailed understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. The application of advanced analytical techniques for real-time monitoring of reactions involving this compound is a promising research direction.

Techniques to be explored include:

Spectroscopic Methods: Employing in situ FT-IR, Raman, and NMR spectroscopy to track the formation of intermediates and products, providing valuable mechanistic insights.

Mass Spectrometry: Using real-time mass spectrometry techniques to identify transient species and build a comprehensive picture of the reaction pathway.

Synergy Between Computational and Experimental Approaches for Rational Design

The integration of computational chemistry with experimental work offers a powerful paradigm for the rational design of new synthetic routes and functional molecules based on this compound.

A synergistic approach would involve:

Density Functional Theory (DFT) Studies: Using DFT calculations to predict the reactivity of different sites on the molecule, understand reaction mechanisms, and calculate spectroscopic properties. nih.gov Such studies have been successfully applied to other bromo-substituted aromatic compounds.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the properties of novel derivatives of this compound, guiding synthetic efforts towards molecules with desired characteristics.

Opportunities in Niche Advanced Material Applications (e.g., Quantum Dots, Nanosensors)

The unique photophysical properties of the naphthalene core suggest that this compound could be a valuable building block for advanced materials. researchgate.netnih.gov

Promising areas for future research include:

Fluorescent Probes: Designing and synthesizing novel fluorescent sensors based on the this compound scaffold for the detection of ions and small molecules. tandfonline.comnih.gov The bromo and hydroxymethyl groups provide convenient handles for further functionalization to create selective chemosensors.

Quantum Dots: Exploring the use of this compound as a ligand or precursor for the synthesis of quantum dots. nih.gov The naphthalene unit could influence the electronic and optical properties of the resulting nanomaterials. The photocatalytic degradation of naphthalene using TiO2 decorated with carbon quantum dots has been reported, suggesting the potential for naphthalene derivatives in this area. researchgate.net

Organic Electronics: Investigating the potential of this compound derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The tunable electronic properties of the naphthalene system are highly relevant for these applications.

Q & A

Q. What are the validated synthetic routes for 8-Bromo-2-hydroxymethylnaphthalene, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves bromination of a hydroxymethylnaphthalene precursor. For example, bromination using bromine (Br₂) in acetic acid with iron (Fe) as a catalyst can introduce the bromine atom at the 8-position . Alternatively, nucleophilic substitution using propargyl bromide in dimethylformamide (DMF) with K₂CO₃ as a base has been reported for analogous naphthalene derivatives . To optimize yields:
  • Use inert atmospheres (e.g., N₂) to prevent side reactions.
  • Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .
  • Purify via column chromatography or recrystallization (e.g., using ethanol).

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine vs. hydroxymethyl groups). Compare chemical shifts to PubChem data for validation .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₁H₁₀BrO⁺ expected at 237.01 m/z).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Q. How should researchers design toxicity screening studies for this compound?

  • Methodological Answer : Follow the systematic review framework outlined in Toxicological Profiles :
  • Step 1 : Define exposure routes (oral, inhalation, dermal) and health outcomes (e.g., hepatic, renal effects).
  • Step 2 : Conduct literature searches using databases like PubMed with MeSH terms: "Naphthalenes/toxicity" OR "Polycyclic Aromatic Hydrocarbons/pharmacokinetics" .
  • Step 3 : Prioritize in vitro assays (e.g., Ames test for mutagenicity) followed by rodent models (28-day exposure, OECD 407 guidelines).

Advanced Research Questions

Q. How can conflicting data on metabolic pathways of brominated naphthalenes be resolved?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference in vitro (microsomal assays) and in vivo (rodent urinary metabolites) data . Use isotope-labeled analogs (e.g., ¹³C-bromonaphthalene) to track metabolite formation .
  • Computational Modeling : Apply QSAR models to predict CYP450-mediated oxidation sites, validated against experimental LC-MS/MS data .

Q. What strategies improve regioselectivity in functionalizing this compound for drug discovery?

  • Methodological Answer :
  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the hydroxymethyl group, enabling directed bromine migration .
  • Protecting Groups : Temporarily protect the hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent unwanted side reactions during Suzuki couplings .

Q. How do structural modifications influence the compound’s endocrine-disrupting potential?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., 8-Chloro-2-hydroxymethylnaphthalene) and test estrogen receptor (ER) binding affinity via competitive ERα luciferase assays .
  • Transcriptomic Profiling : Expose human MCF-7 cells to 1–100 µM doses, then perform RNA-seq to identify dysregulated genes (e.g., ESR1, CYP19A1) .

Q. What methodologies address batch-to-batch variability in catalytic bromination reactions?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor bromine consumption in real-time .
  • Design of Experiments (DoE) : Optimize temperature (40–80°C), stoichiometry (1.0–1.2 eq Br₂), and catalyst loading (0.5–2.0% Fe) using response surface methodology .

Data Analysis & Reporting

Q. How should researchers assess confidence in toxicological evidence for regulatory submissions?

  • Methodological Answer : Apply the Level of Evidence framework :
  • Step 5 : Risk of bias assessment (e.g., SYRCLE’s RoB tool for animal studies).
  • Step 6 : Rate confidence using GRADE criteria (e.g., "high" for consistent dose-response in ≥3 species).
  • Step 7 : Translate to hazard conclusions (e.g., "likely carcinogenic" if 2+ rodent models show neoplasia).

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